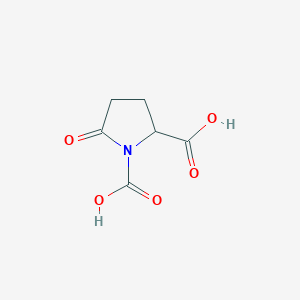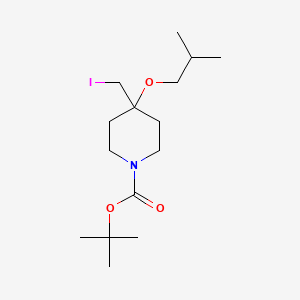
tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C14H27INO3. It is a piperidine derivative that features a tert-butyl ester group, an iodomethyl group, and an isobutoxy group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the iodomethyl and isobutoxy groups. The tert-butyl ester group is usually introduced via esterification reactions. Specific reaction conditions, such as the use of anhydrous solvents and controlled temperatures, are crucial to ensure high yields and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors, for example, can be used to introduce the tert-butoxycarbonyl group in a more sustainable and efficient manner compared to traditional batch processes .
化学反应分析
Types of Reactions: tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For esterification and hydrolysis reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation can produce piperidine N-oxides .
科学研究应用
Chemistry: In chemistry, tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials and catalysts .
作用机制
The mechanism of action of tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific context and application .
相似化合物的比较
tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate: Lacks the isobutoxy group, making it less sterically hindered.
tert-Butyl 4-(bromomethyl)-4-isobutoxypiperidine-1-carboxylate: Similar structure but with a bromine atom instead of iodine, affecting its reactivity.
tert-Butyl 4-(chloromethyl)-4-isobutoxypiperidine-1-carboxylate: Contains a chlorine atom, which is less reactive than iodine
Uniqueness: The presence of the iodomethyl group in tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate makes it highly reactive in nucleophilic substitution reactions. The isobutoxy group adds steric hindrance, influencing the compound’s reactivity and interactions with other molecules. These features distinguish it from similar compounds and make it valuable in various research and industrial applications .
属性
分子式 |
C15H28INO3 |
|---|---|
分子量 |
397.29 g/mol |
IUPAC 名称 |
tert-butyl 4-(iodomethyl)-4-(2-methylpropoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28INO3/c1-12(2)10-19-15(11-16)6-8-17(9-7-15)13(18)20-14(3,4)5/h12H,6-11H2,1-5H3 |
InChI 键 |
LSSXVDAGFKFXAM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1(CCN(CC1)C(=O)OC(C)(C)C)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B15203368.png)

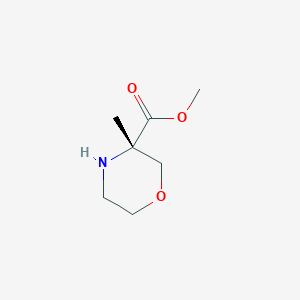
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
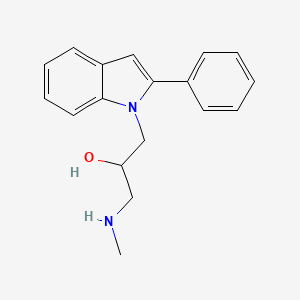


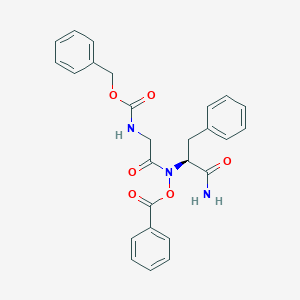
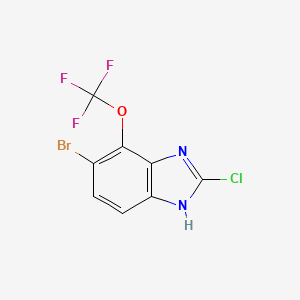
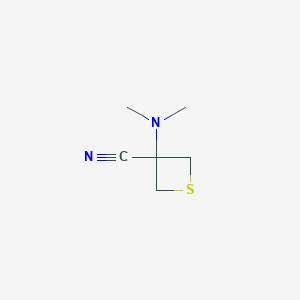
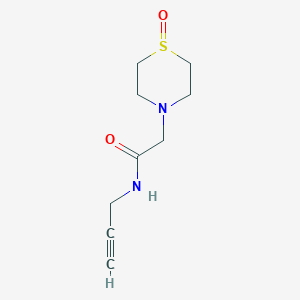
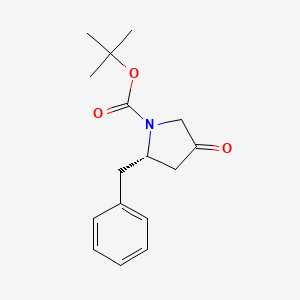
![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)
